2,5-Dimethylbenzyl bromide

Catalog No.
S1901824
CAS No.
50837-53-1
M.F
C9H11B
M. Wt
199.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethylbenzyl bromide

CAS Number

50837-53-1

Product Name

2,5-Dimethylbenzyl bromide

IUPAC Name

2-(bromomethyl)-1,4-dimethylbenzene

Molecular Formula

C9H11B

Molecular Weight

199.09 g/mol

InChI

InChI=1S/C9H11Br/c1-7-3-4-8(2)9(5-7)6-10/h3-5H,6H2,1-2H3

InChI Key

DHJPEGRMZQBUMM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CBr

Canonical SMILES

CC1=CC(=C(C=C1)C)CBr

Availability and Characterization

Structural Features

The molecule possesses a benzyl group (a benzene ring with a single methylene bridge -CH₂- attached) substituted with two methyl groups at positions 2 and 5 and a bromine atom at position 2. This structure suggests potential for its use as a precursor in organic synthesis due to the reactive nature of the benzylic bromide group.

Potential Research Applications (Speculative)

Given the lack of specific research documented for 2,5-Dimethylbenzyl bromide, here are some speculative applications based on its structure:

  • Organic Synthesis: The benzylic bromide functionality can participate in various substitution reactions, potentially allowing the introduction of different functional groups at the benzylic position. This could be useful for the synthesis of more complex molecules.
  • Medicinal Chemistry: The presence of the aromatic ring and the reactive benzylic bromide group might be of interest for the development of new drug candidates. However, further research is needed to explore this possibility.

2,5-Dimethylbenzyl bromide, also known as 1-(bromomethyl)-3,5-dimethylbenzene, is an organic compound with the molecular formula C₉H₁₁Br. It is characterized by a bromine atom attached to a benzyl group that has two methyl substituents at the 3 and 5 positions. The compound appears as a white to light yellow crystalline solid with a melting point ranging from 36°C to 40°C . Its structure can be represented using the SMILES notation: CC1=CC(CBr)=CC(C)=C1, and it has a CAS number of 27129-86-8 .

Typical of alkyl halides. Notable reactions include:

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as sodium azide, leading to the formation of azido derivatives .
  • Friedel-Crafts Reactions: The compound can undergo Friedel-Crafts alkylation, where it reacts with aromatic compounds in the presence of a Lewis acid catalyst .
  • Hydrolysis: In the presence of water and suitable conditions, it can hydrolyze to form corresponding alcohols.

Several methods exist for synthesizing 2,5-dimethylbenzyl bromide:

  • Bromination of 3,5-Dimethylbenzyl Alcohol: This method involves treating the alcohol with phosphorous tribromide or another brominating agent under controlled conditions.
  • Alkylation Reactions: Starting from simpler aromatic compounds, alkylation with bromoalkanes can yield the desired product.
  • Electrophilic Aromatic Substitution: This method utilizes bromine in the presence of a catalyst to introduce the bromomethyl group onto the aromatic ring .

2,5-Dimethylbenzyl bromide finds application in various fields:

  • Synthetic Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Material Science: The compound is utilized in polymer chemistry for creating specialty polymers through step-growth polymerization reactions .
  • Research: It is used as a reagent in organic synthesis for producing complex molecules.

Interaction studies involving 2,5-dimethylbenzyl bromide primarily focus on its reactivity with nucleophiles and electrophiles. For example, its interaction with sodium azide leads to the formation of azido derivatives which can be further transformed into amines or other functional groups. Additionally, studies on its interactions with various solvents and catalysts are crucial for optimizing reaction conditions in synthetic applications.

Several compounds exhibit structural similarities to 2,5-dimethylbenzyl bromide. Below is a comparison highlighting their uniqueness:

Compound NameStructureUnique Features
3,5-Dimethylbenzyl chlorideC₉H₁₁ClChlorine substituent instead of bromine; used in similar reactions but with different reactivity .
Benzyl bromideC₇H₇BrSimpler structure; widely used as an alkylating agent but lacks methyl substituents which affect reactivity .
2-Bromo-4,5-dimethoxybenzyl bromideC₉H₉BrO₂Contains methoxy groups that significantly alter its properties and reactivity compared to 2,5-dimethylbenzyl bromide .

XLogP3

3.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

2-(Bromomethyl)-1,4-dimethylbenzene

Dates

Modify: 2023-08-16

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